2-Bromo-3-nitrobenzaldehyde
Description
2-Bromo-3-nitrobenzaldehyde (C₇H₄BrNO₃; molecular weight: 230.01 g/mol; CAS RN: 90407-21-9) is a halogenated aromatic aldehyde with a nitro substituent. It is characterized by a bromine atom at the 2-position and a nitro group at the 3-position of the benzaldehyde ring .
Properties
IUPAC Name |
2-bromo-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYPDOMLBUBLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523685 | |
| Record name | 2-Bromo-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90407-21-9 | |
| Record name | 2-Bromo-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of 2-(3-bromo-2-nitrobenzaldehyde)-malonic acid dimethyl ester
- Reactants: 1,3-dibromo-2-nitrobenzene (30.0 g), dimethyl malonate (28.0 g), and potassium carbonate or sodium carbonate as base.
- Solvent: N,N-dimethylformamide (DMF), 150 mL.
- Conditions: Heating to 60°C with continuous monitoring by thin-layer chromatography (TLC).
- Work-up: Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate.
- Yield: Approximately 96.5–97.3%.
Step 2: Hydrolysis and conversion to 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid
- Reactants: The malonate ester (around 36 g), hydrochloric acid (6M or 10M, 25 mL).
- Solvent: Tetrahydrofuran (THF) or acetone (250 mL).
- Conditions: Reflux until complete reaction monitored by TLC.
- Work-up: Extraction with ethyl acetate, aqueous phase separation with dilute sodium hydroxide, acidification to pH 1.5 at 5–10°C to precipitate the acid.
- Yield: Around 93.1–93.5%.
Step 3: Conversion to 3-bromo-2-nitrobenzoic acid (side product)
- Reactants: 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid (24 g), sodium hydroxide (8–10 g).
- Solvent: Water (500 mL).
- Conditions: Heating at 80–100°C for 6 hours.
- Work-up: Acidification to pH 1.5, extraction with ethyl acetate, drying.
- Yield: 81.0–86.3%.
This route is notable for its high yields and relatively mild conditions. The key intermediate, 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid, can be isolated efficiently and further processed if needed.
| Step | Reactants | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,3-dibromo-2-nitrobenzene + dimethyl malonate + base | DMF (150 mL) | 60°C, TLC monitored | 96.5–97.3 | Formation of malonate ester |
| 2 | Malonate ester + HCl (6M or 10M) | THF or Acetone (250 mL) | Reflux, TLC monitored | 93.1–93.5 | Hydrolysis to acetic acid derivative |
| 3 | Acetic acid derivative + NaOH | Water (500 mL) | 80–100°C, 6h | 81.0–86.3 | Formation of benzoic acid derivative |
Oxidation of 2-Nitro-3-bromobenzyl Alcohol
Another method, though less frequently applied specifically to this compound but relevant due to structural similarity, involves the oxidation of the corresponding benzyl alcohol using hypervalent iodine reagents. This approach is described in a patent (CN101219955B) for o-nitrobenzaldehyde compounds:
- Reactants: 2-nitro-3-bromobenzyl alcohol (11.6 g), BAIB (bis(acetoxy)iodobenzene), TEMPO catalyst.
- Solvent: Methylene dichloride or 1,1,2-trichloroethane.
- Conditions: Stirring at room temperature or mild heating (20–40°C) for 7–13 hours, monitored by TLC.
- Work-up: Extraction with aqueous phases, drying, and concentration.
- Yield: 72–88%.
This method is advantageous for its mild conditions and high selectivity, avoiding harsh reagents or extreme temperatures. However, the availability of the benzyl alcohol precursor and the cost of reagents like BAIB and TEMPO may limit its large-scale application.
| Parameter | Details |
|---|---|
| Reactants | 2-nitro-3-bromobenzyl alcohol, BAIB, TEMPO |
| Solvent | Methylene dichloride or 1,1,2-trichloroethane |
| Temperature | 20–40°C |
| Time | 7–13 hours |
| Yield | 72–88% |
| Advantages | Mild conditions, high selectivity |
| Limitations | Cost of reagents, precursor availability |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Malonate ester route | 1,3-dibromo-2-nitrobenzene + dimethyl malonate | K2CO3 or Na2CO3, HCl | 60°C for substitution, reflux for hydrolysis | ~93–97 | High yield, scalable | Multi-step, requires careful pH control |
| Oxidation of benzyl alcohol | 2-nitro-3-bromobenzyl alcohol | BAIB, TEMPO | Room temp to 40°C, 7–13 h | 72–88 | Mild, selective | Expensive reagents, precursor needed |
Research Findings and Notes
- The malonate ester route is well-documented with high reproducibility and yields exceeding 90% in key steps, making it suitable for industrial scale synthesis.
- The oxidation method using hypervalent iodine reagents is effective for laboratory-scale preparations, providing a cleaner reaction profile.
- Both methods require careful monitoring by thin-layer chromatography to ensure complete reaction and avoid side products.
- Work-up procedures involving extraction, washing, drying, and pH adjustment are critical to obtain pure this compound.
- Temperature control during acidification steps (5–10°C) is essential to maximize solid precipitation and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder, acetic acid, ammonium chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-Bromo-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Bromo-3-nitrobenzaldehyde is in organic synthesis. It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Case Study: Synthesis of Chalcogen Compounds
Research has demonstrated that this compound can undergo nucleophilic substitution reactions, particularly with chalcogen compounds such as selenium and tellurium. In a study by Singh et al. (2009), the compound was used to synthesize novel chalcogen derivatives through reactions with sodium diselenide and sodium diteluride. The presence of the bromine atom at the ortho position enhances the reactivity of the aldehyde group, facilitating these transformations .
Medicinal Chemistry
This compound has been explored for its potential biological activities, particularly as a precursor for bioactive compounds.
Case Study: Anticancer Agents
A notable application is in the synthesis of potential anticancer agents. The compound has been utilized to create derivatives that exhibit cytotoxicity against various cancer cell lines. For instance, modifications to the nitro group have led to compounds that show enhanced activity against breast and colon cancer cells, indicating its utility in drug development .
Material Science
In material science, this compound is used in the preparation of polymers and functional materials.
Case Study: Polymerization Reactions
The compound acts as a reactive monomer in polymerization processes. Its incorporation into polymer chains can impart specific properties such as increased thermal stability and enhanced mechanical strength. Research has shown that polymers synthesized from this compound exhibit improved performance characteristics compared to those made from conventional monomers .
Analytical Chemistry
This compound is also employed in analytical chemistry for developing reagents and probes.
Case Study: Chromogenic Reagents
The compound has been used to develop chromogenic reagents for detecting various analytes through colorimetric assays. Its ability to form stable complexes with metal ions makes it valuable for analytical applications, particularly in environmental monitoring .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitrobenzaldehyde involves its reactivity due to the presence of both the bromine and nitro substituents. The nitro group is electron-withdrawing, making the benzaldehyde more susceptible to nucleophilic attack. The bromine atom can participate in electrophilic substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Biological Activity
2-Bromo-3-nitrobenzaldehyde is an organic compound with notable biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHBrNO
- Molecular Weight : 232.02 g/mol
- Melting Point : 58.5 °C
- Boiling Point : 337.7 °C
- Density : 1.9 g/cm³
Synthesis
This compound can be synthesized through various methods, including bromination and nitration of benzaldehyde derivatives. The synthesis typically involves the following steps:
- Bromination : Benzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom.
- Nitration : The brominated product is then nitrated using nitric acid to introduce the nitro group at the ortho or para position relative to the aldehyde.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it shows effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as an antimicrobial agent in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound induces apoptosis in these cells through the activation of caspase pathways and modulation of key oncogenic signaling pathways.
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to:
- Reactive Oxygen Species (ROS) Production : Induces oxidative stress in cancer cells, contributing to cell death.
- Inhibition of Enzyme Activity : It has been shown to inhibit certain enzymes involved in cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Properties :
A study evaluated the antimicrobial effects of various substituted benzaldehydes, including this compound. The results indicated that it significantly inhibited bacterial growth, particularly in Gram-positive bacteria, suggesting its potential use in developing new antibiotics . -
Anticancer Research :
In a study focusing on the cytotoxic effects of various nitro-substituted benzaldehydes, this compound was noted for its ability to induce apoptosis in HeLa cells via ROS generation and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-3-nitrobenzaldehyde, and how can researchers optimize reaction conditions?
- Methodology : The compound is typically synthesized via bromination and nitration of benzaldehyde derivatives. For example, it has been isolated as a by-product during the oxidation of 2-bromo-3-nitrobenzyl alcohol using silica gel chromatography . Alternative routes involve nucleophilic aromatic substitution (SAr) reactions, where bromine at the 2-position is replaced by chalcogens (e.g., Se, Te) using NaSe or NaTe . Optimization includes controlling reaction temperature (room temperature for selenide reactions ), solvent selection, and monitoring reaction progress via TLC or HPLC.
Q. How can researchers validate the molecular geometry and crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| Unit cell dimensions | ||
| -factor | 0.031 | |
| Refinement software like SHELXL97 and visualization tools (e.g., SHELXTL) are used . |
Q. What safety precautions are essential when handling this compound?
- Methodology : Refer to safety data sheets (SDS) for lab chemicals. Use personal protective equipment (PPE: gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How do intramolecular Br···O interactions influence the reactivity and crystal packing of this compound?
- Methodology : The intramolecular Br···O contact (2.984 Å) stabilizes the molecule’s conformation, directing intermolecular interactions. Weak Br···O (3.179 Å) and C–H···O bonds form dimers and sheets in the crystal lattice . Computational studies (e.g., DFT) can model these interactions, while SC-XRD data validate packing motifs .
Q. Why does this compound exhibit unexpected regioselectivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing nitro and aldehyde groups activate the 2-position for SAr. For example, reactions with NaSe yield selenenate esters instead of diselenides due to competing oxidation pathways . Researchers should analyze reaction intermediates via H/C NMR and mass spectrometry to track substituent effects.
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?
- Methodology : Discrepancies often arise from subtle variations in conditions (e.g., solvent polarity, temperature). For instance, silica gel-mediated oxidation of benzyl alcohol derivatives may produce aldehydes unexpectedly . Systematic reproducibility studies, coupled with controlled variable testing (e.g., chromatography matrices, reaction times), are critical.
Q. What role do intermolecular halogen bonds play in the material properties of this compound derivatives?
- Methodology : The Br···Br contact (3.871 Å) and Br···O interactions contribute to crystal stability and potential applications in supramolecular chemistry . Researchers can probe these interactions via Hirshfeld surface analysis and thermal stability assays (e.g., DSC/TGA).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
